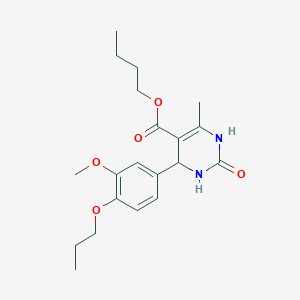![molecular formula C16H23NO B5200633 2-[(3-cyclohexen-1-ylmethyl)(methyl)amino]-1-phenylethanol CAS No. 864415-56-5](/img/structure/B5200633.png)
2-[(3-cyclohexen-1-ylmethyl)(methyl)amino]-1-phenylethanol
Übersicht
Beschreibung
2-[(3-cyclohexen-1-ylmethyl)(methyl)amino]-1-phenylethanol, also known as CPME, is a chemical compound that has been studied for its potential use in scientific research. CPME is a chiral compound, meaning it has two enantiomers with different chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
2-[(3-cyclohexen-1-ylmethyl)(methyl)amino]-1-phenylethanol has been studied for its potential use in a variety of scientific research applications, including as a chiral selector in chromatography, as a ligand in asymmetric catalysis, and as a potential therapeutic agent for a variety of diseases.
Wirkmechanismus
The mechanism of action of 2-[(3-cyclohexen-1-ylmethyl)(methyl)amino]-1-phenylethanol is not fully understood, but it is believed to interact with specific receptors or enzymes in the body. 2-[(3-cyclohexen-1-ylmethyl)(methyl)amino]-1-phenylethanol has been shown to have affinity for the adrenergic receptor, which is involved in the regulation of blood pressure and heart rate.
Biochemical and Physiological Effects:
2-[(3-cyclohexen-1-ylmethyl)(methyl)amino]-1-phenylethanol has been shown to have a variety of biochemical and physiological effects, including the ability to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system. 2-[(3-cyclohexen-1-ylmethyl)(methyl)amino]-1-phenylethanol has also been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(3-cyclohexen-1-ylmethyl)(methyl)amino]-1-phenylethanol has several advantages for use in lab experiments, including its chiral nature and its ability to selectively interact with specific receptors or enzymes. However, the limitations of 2-[(3-cyclohexen-1-ylmethyl)(methyl)amino]-1-phenylethanol include its high cost and the difficulty in synthesizing and purifying the compound.
Zukünftige Richtungen
There are several potential future directions for research on 2-[(3-cyclohexen-1-ylmethyl)(methyl)amino]-1-phenylethanol, including further investigation of its mechanism of action, development of more efficient synthesis methods, and exploration of its potential therapeutic applications in the treatment of cancer, inflammation, and neurodegenerative diseases. Additionally, 2-[(3-cyclohexen-1-ylmethyl)(methyl)amino]-1-phenylethanol may have potential as a tool for studying the structure and function of specific receptors or enzymes in the body.
Synthesemethoden
2-[(3-cyclohexen-1-ylmethyl)(methyl)amino]-1-phenylethanol can be synthesized using a multi-step process involving the reaction of cyclohexenylmethylamine with phenylacetaldehyde followed by reduction with sodium borohydride. The resulting product is a racemic mixture of the two enantiomers, which can be separated using chiral chromatography.
Eigenschaften
IUPAC Name |
2-[cyclohex-3-en-1-ylmethyl(methyl)amino]-1-phenylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-17(12-14-8-4-2-5-9-14)13-16(18)15-10-6-3-7-11-15/h2-4,6-7,10-11,14,16,18H,5,8-9,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTEFZUUUYVDILA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCC=CC1)CC(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101173500 | |
| Record name | α-[[(3-Cyclohexen-1-ylmethyl)methylamino]methyl]benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101173500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
864415-56-5 | |
| Record name | α-[[(3-Cyclohexen-1-ylmethyl)methylamino]methyl]benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=864415-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-[[(3-Cyclohexen-1-ylmethyl)methylamino]methyl]benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101173500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![17-[2-(1-piperazinyl)ethyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5200554.png)
![5-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5200560.png)
![5-{4-[methyl(phenyl)amino]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5200567.png)
![diethyl [2-amino-1-({[(4-chlorophenyl)amino]carbonyl}amino)-2-oxoethyl]phosphonate](/img/structure/B5200573.png)

![N-[3-(4-methoxyphenyl)propyl]imidodicarbonimidic diamide](/img/structure/B5200586.png)
![3-[2-(cyclopentylamino)-2-oxoethyl]-N-(2,4-dimethylphenyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5200613.png)
![3-[4-(2-chlorobenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5200620.png)
![1-benzyl-4-[phenyl(phenylthio)acetyl]piperazine](/img/structure/B5200624.png)
![1-(3-methylphenyl)-3-[(3-nitrophenyl)sulfonyl]-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B5200627.png)
![N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-furamide](/img/structure/B5200643.png)

![1-[(4-methylphenoxy)acetyl]-4-(2-nitrobenzyl)piperazine oxalate](/img/structure/B5200646.png)